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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Physicochemical Properties and Characterization of Fmoc-2-methoxy-4-chloro-L-phenylalanine

Executive Summary This technical guide provides an in-depth analysis of Fmoc-2-methoxy-4-chloro-L-phenylalanine, a non-natural amino acid derivative engineered for advanced applications in peptide synthesis and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of Fmoc-2-methoxy-4-chloro-L-phenylalanine, a non-natural amino acid derivative engineered for advanced applications in peptide synthesis and drug development. Non-natural amino acids are critical tools for modulating the pharmacological profiles of peptide-based therapeutics, offering enhanced metabolic stability, receptor selectivity, and conformational control.[] This document outlines the core physicochemical properties of this specific building block, grounded in the established behavior of structurally related analogs. Furthermore, it presents a comprehensive, field-proven workflow for its analytical characterization, emphasizing the causality behind each experimental step. The protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed to ensure researchers can validate the identity, purity, and stability of this reagent, thereby safeguarding the integrity of their downstream synthetic efforts.

Introduction: The Strategic Value of Modified Phenylalanines

The Fmoc Group: A Pillar of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is integral to modern Solid-Phase Peptide Synthesis (SPPS).[2][3] Its widespread adoption stems from its unique lability under mild basic conditions, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions used for final peptide cleavage from the resin.[4][5] This orthogonality allows for the sequential and controlled assembly of complex peptide chains with high fidelity, minimizing side reactions and making the process highly amenable to automation.[4]

Rationale for the Design of Fmoc-2-methoxy-4-chloro-L-phenylalanine

The introduction of substituents onto the phenyl ring of phenylalanine is a proven strategy for fine-tuning the biological activity and pharmacokinetic properties of peptides.[] The specific design of Fmoc-2-methoxy-4-chloro-L-phenylalanine incorporates two key modifications with distinct electronic and steric effects:

  • 4-Chloro Group: This electron-withdrawing halogen can modulate the pKa of the aromatic ring, influence binding interactions through halogen bonding, and enhance metabolic stability by sterically hindering enzymatic degradation.[]

  • 2-Methoxy Group: As an electron-donating group, the methoxy substituent can alter the electron density of the aromatic system, potentially influencing cation-π interactions. Its position also introduces significant steric bulk, which can be used to enforce specific torsional angles (χ1 and χ2) in the peptide backbone, thereby constraining the peptide into a desired bioactive conformation.

The combination of these substituents creates a unique building block for constructing peptides with novel structural and functional properties, making it a valuable asset for drug discovery professionals.

Core Physicochemical Properties

Direct experimental data for this specific multi-substituted analog is not broadly published. Therefore, the following properties are presented based on a combination of theoretical calculations and empirical data from closely related, commercially available analogs such as Fmoc-2-chloro-L-phenylalanine, Fmoc-4-chloro-L-phenylalanine, and Fmoc-2-methoxy-L-phenylalanine.

Molecular Structure & Data Summary

Caption: Chemical Structure of Fmoc-2-methoxy-4-chloro-L-phenylalanine.

PropertyValue / Expected BehaviorSource / Rationale
Synonyms Fmoc-L-Phe(2-OMe, 4-Cl)-OHStandard nomenclature
Molecular Formula C₂₅H₂₂ClNO₅Calculated
Molecular Weight 451.9 g/mol Calculated
Appearance Expected to be a white to off-white solid/powder.Based on analogs like Fmoc-2-chloro-L-phenylalanine and Fmoc-4-chloro-L-phenylalanine.[6]
Melting Point Expected in the range of 120 - 170 °C.Fmoc-2-chloro-L-phenylalanine melts at 130-136 °C.[6] The additional methoxy group may alter crystal packing, influencing this value. A broad range is anticipated.
Solubility Highly soluble in polar aprotic solvents (DMF, NMP, DMSO).[4][7][8] Limited solubility in less polar solvents like Dichloromethane (DCM) and poor solubility in water.This is a general characteristic of Fmoc-protected amino acids, essential for their use in SPPS.[8][]
Optical Rotation Expected to have a negative specific rotation value in a suitable solvent (e.g., DMF or EtOH).The L-configuration dictates the chirality. Fmoc-2-chloro-L-phenylalanine shows [α]20/D = -46 ± 2º (c=2 in EtOH).[6] The exact value will be unique to the target compound.
UV-Vis Absorbance Strong absorbance maxima around 265, 290, and 301 nm.Characteristic of the dibenzofulvene moiety of the Fmoc group.[4] This property is fundamental for monitoring the deprotection step during automated SPPS.

Comprehensive Analytical Characterization Workflow

To ensure the quality and integrity of Fmoc-2-methoxy-4-chloro-L-phenylalanine for peptide synthesis, a multi-step analytical validation is not just recommended, but essential. Each step provides orthogonal data to build a complete profile of the material.

G start Sample of Fmoc-2-methoxy-4-chloro-L-phenylalanine hplc Purity Assessment (RP-HPLC) start->hplc >98% Purity? ms Identity Confirmation (ESI-MS) hplc->ms Yes no_path_hplc nmr Structural Elucidation (¹H & ¹³C NMR) ms->nmr Correct Mass? no_path_ms chiral Enantiomeric Purity (Chiral HPLC) nmr->chiral Yes no_path_nmr end Qualified for SPPS chiral->end Correct Structure? no_path_chiral no_path_style no_path_style no_path_hplc->hplc Repurify no_path_ms->ms Re-synthesize no_path_nmr->nmr Check Isomers no_path_chiral->chiral Reject Batch

Caption: A self-validating analytical workflow for reagent qualification.

Purity Assessment via Reversed-Phase HPLC (RP-HPLC)
  • Causality: RP-HPLC is the gold standard for assessing the purity of Fmoc-amino acids. The non-polar nature of the Fmoc group and the substituted phenyl ring lends itself to strong retention on a C18 stationary phase. This allows for the separation of the main compound from more polar impurities (e.g., free amino acid) or less polar impurities (e.g., synthesis byproducts). The high UV absorbance of the Fmoc group provides a sensitive method for detection.[4][10]

  • Experimental Protocol:

    • System Preparation: Use an HPLC system equipped with a UV detector set to 265 nm or 301 nm.

    • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard.

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

      • Solvent B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A linear gradient from 30% B to 95% B over 20 minutes is a robust starting point.

    • Flow Rate: 1.0 mL/min.

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 ACN:Water mixture.

    • Injection & Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is determined by the area percentage of the main peak. A purity level of ≥98% is typically required for SPPS.[6]

Structural Confirmation by Mass Spectrometry (MS)
  • Causality: MS provides an unambiguous measurement of the compound's molecular weight, serving as definitive proof of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for these molecules, minimizing fragmentation and clearly showing the molecular ion.

  • Experimental Protocol:

    • Instrumentation: Utilize an ESI-MS system, often coupled directly to the HPLC outflow (LC-MS).

    • Mode: Both positive and negative ion modes should be checked. Positive mode will typically show the [M+H]⁺ and [M+Na]⁺ adducts.

    • Sample Infusion: If using direct infusion, prepare a ~10 µg/mL solution in 50% ACN with 0.1% formic acid.

    • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Expected Ions: For C₂₅H₂₂ClNO₅ (MW = 451.9), look for:

      • [M+H]⁺ at m/z 452.9

      • [M+Na]⁺ at m/z 474.9

      • A characteristic isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl) should be visible in the molecular ion peak cluster, with an M+2 peak approximately one-third the intensity of the M peak.

In-depth Structural Elucidation by NMR Spectroscopy
  • Causality: While MS confirms the mass, NMR confirms the structure and connectivity of the atoms. It is the only technique that can definitively confirm the substitution pattern on the aromatic ring and the integrity of the Fmoc and amino acid moieties.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for Fmoc-amino acids as it solubilizes them well and avoids overlap with key proton signals.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include:

      • Fmoc Group: A complex series of multiplets between ~7.30-7.90 ppm (8 aromatic protons) and signals between ~4.20-4.50 ppm (3 aliphatic protons).[11]

      • Phenylalanine Aromatic Protons: Three protons on the substituted ring, likely appearing as doublets or singlets in the ~6.8-7.4 ppm region. Their specific shifts and coupling patterns will confirm the 2,4-substitution.

      • Methoxy Group: A sharp singlet at ~3.8 ppm (3 protons).

      • α- and β-Protons: Multiplets corresponding to the alpha-proton (~4.1-4.4 ppm) and the two beta-protons (~2.9-3.2 ppm).[11]

      • Carboxylic Acid & Amide Protons: A broad singlet for the COOH proton (>10 ppm in DMSO-d₆) and a doublet for the NH proton (~7.5-8.0 ppm).[11]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of all 25 unique carbon atoms. Expected signals include the carbonyls (~173 ppm for COOH, ~156 ppm for urethane), aromatic carbons (~120-145 ppm), and aliphatic carbons (~47-67 ppm).[11]

Enantiomeric Purity Verification by Chiral HPLC
  • Causality: Peptide synthesis is a stereospecific process. The presence of the D-enantiomer will lead to the formation of diastereomeric peptides, which are often difficult to purify and can have drastically different biological activities. Therefore, confirming the enantiomeric excess (ee) of the starting material is critical. An ee of >99.5% is the industry standard.[10]

  • Experimental Protocol:

    • System: HPLC with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating Fmoc-amino acid enantiomers.[10][12]

    • Mobile Phase: Typically operated in reversed-phase or polar organic mode. A common mobile phase is a mixture of Hexane/Isopropanol or an ACN/Water system with an acidic additive like TFA.[10]

    • Analysis: Inject a sample of the L-amino acid and, if available, the racemic mixture to confirm the elution order and resolution of the two enantiomers. The D-enantiomer should be below the detection limit or <0.25% of the total area.

Application Insights in Solid-Phase Peptide Synthesis (SPPS)

spss_cycle start Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection Step 1 wash1 DMF Wash (3x) deprotection->wash1 Step 2 coupling Amino Acid Coupling Fmoc-AA-OH (4 eq.) HATU (3.9 eq.) DIEA (8 eq.) wash1->coupling Step 3 wash2 DMF Wash (3x) coupling->wash2 Step 4 next_cycle Resin-Bound Peptide (n+1) (N-terminal Fmoc) wash2->next_cycle next_cycle->deprotection Repeat for next residue

Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis.

  • Solubility and Handling: The primary solvent for Fmoc-SPPS is DMF.[8] Before use, ensure the Fmoc-2-methoxy-4-chloro-L-phenylalanine derivative dissolves completely in DMF to form a clear solution. Poor solubility can lead to incomplete reagent delivery and failed couplings in automated synthesizers. If solubility is an issue, the use of N-Methyl-2-pyrrolidone (NMP) or the addition of solubilizing agents may be explored, though this is less common for non-bulky side chains.[4]

  • Coupling Reactions: The steric hindrance introduced by the 2-methoxy group may slightly slow down the coupling kinetics compared to an unsubstituted Fmoc-L-phenylalanine. To counteract this, the use of a potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU is strongly recommended over older reagents.[] Extended coupling times (e.g., 60-90 minutes) or a double-coupling protocol may be necessary to ensure the reaction goes to completion, especially when coupling to a sterically hindered N-terminus.

References

  • Overview of Fmoc Amino Acids. ChemPep.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Source not provided].
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Solubility of Fmoc protected amino acids used in Project C.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Fmoc-2-chloro-L-phenylalanine. Chem-Impex.
  • Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel M
  • Fmoc-Phe(4-Cl)-OH = 98.0 175453-08-4. Sigma-Aldrich.
  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
  • Non-Natural Phenylalanine in Peptide Design Guide. BOC Sciences Amino Acid.
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Source not provided].

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Cleavage Cocktail Formulation for Peptides Containing 2-Methoxy-4-Chloro-L-Phenylalanine

Audience: Peptide Chemists, Drug Development Scientists, and Process Engineers. Focus: Mechanistic rationale, scavenger optimization, and step-by-step execution for Fmoc-Solid Phase Peptide Synthesis (SPPS).

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Peptide Chemists, Drug Development Scientists, and Process Engineers. Focus: Mechanistic rationale, scavenger optimization, and step-by-step execution for Fmoc-Solid Phase Peptide Synthesis (SPPS).

Introduction & Mechanistic Rationale

The incorporation of non-natural amino acids, such as 2-methoxy-4-chloro-L-phenylalanine, is a highly effective strategy in medicinal chemistry for tuning peptide pharmacokinetics, improving proteolytic stability, and enhancing target affinity. However, integrating this specific residue via standard Fmoc/tBu SPPS presents a severe chemical challenge during the final global deprotection and resin cleavage step[1].

The Electrophilic Alkylation Challenge: During trifluoroacetic acid (TFA) mediated cleavage, side-chain protecting groups (e.g., t-butyl from Ser/Thr/Tyr, or Pbf from Arg) are released as highly reactive carbocations. The aromatic ring of 2-methoxy-4-chloro-L-phenylalanine is exceptionally electron-rich due to a synergistic electronic effect:

  • Methoxy Group (-OCH₃): Acts as a strong electron-donating group via resonance, highly activating the ortho and para positions on the aromatic ring.

  • Chloro Group (-Cl): While inductively electron-withdrawing, it also directs electrophilic attack to the ortho and para positions via lone-pair resonance.

This combination makes the position para to the methoxy group and ortho to the chloro group a highly competitive nucleophile. Without intervention, this leads to irreversible electrophilic aromatic substitution (primarily t-butylation), generating an inactive peptide impurity with a +56 Da mass shift[2]. To prevent this, the cleavage cocktail must utilize a highly optimized stoichiometric excess of potent scavengers that kinetically outcompete the peptide for these carbocations.

Cleavage Workflow and Competing Pathways

The following diagram illustrates the chemical decision-tree occurring within the cleavage vessel, highlighting why scavenger selection is the critical variable in determining peptide purity.

G Resin Peptidyl-Resin (Fmoc SPPS Completed) TFA TFA Cleavage (Acidolysis) Resin->TFA Carbocations Generation of Carbocations (t-Butyl, Trityl, Pbf) TFA->Carbocations Unprotected Unprotected Peptide (2-OMe-4-Cl-Phe) TFA->Unprotected Competing Competing Pathways Carbocations->Competing Unprotected->Competing Alkylation Electrophilic Aromatic Substitution (Alkylation of 2-OMe-4-Cl-Phe) Competing->Alkylation Insufficient Scavengers Scavenging Scavenger Quenching (TIPS, EDT, p-Methoxyphenol) Competing->Scavenging Optimized Cocktail Impure Alkylated Peptide Impurity (+56 Da / +242 Da) Alkylation->Impure Pure Pure Target Peptide Scavenging->Pure

Logical workflow of TFA cleavage highlighting the competing pathways of peptide alkylation.

Scavenger Selection and Cocktail Formulation

Standard cleavage cocktails (such as Reagent B or Reagent K) often fail to fully protect highly activated aromatic systems. We have designed an Optimized Methoxy-Phe Cocktail utilizing a multi-modal scavenging approach:

  • Triisopropylsilane (TIPS): A bulky hydride donor that irreversibly reduces stable carbocations to unreactive alkanes.

  • p-Methoxyphenol: Selected specifically over standard phenol. Its matching electronic profile (an electron-rich aromatic ring) makes it the perfect "sacrificial" sink for alkyl ions, effectively mimicking the reactivity of the unnatural amino acid to draw carbocations away from the peptide backbone[3].

  • Ethanedithiol (EDT): A highly reactive soft nucleophile that rapidly and efficiently quenches t-butyl cations.

  • Water: Traps highly reactive, less stable cations to form corresponding alcohols.

Table 1: Comparison of Cleavage Cocktails
Scavenger CocktailComposition (v/v/v/v/v)Mechanism of ActionEfficacy for 2-OMe-4-Cl-Phe
Standard (Reagent B) TFA / TIPS / Phenol / H₂O (88:2:5:5)Hydride donation & standard aromatic sinkModerate (High risk of +56 Da adducts)
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Soft nucleophiles & standard aromatic sinkGood (Risk of thioether side reactions)
Optimized Methoxy-Phe TFA / TIPS / p-Methoxyphenol / EDT / H₂O (86:2.5:5:2.5:4)Synergistic hydride + sacrificial electron-rich sinkExcellent (Adduct-free)

Step-by-Step Experimental Protocol

Prerequisites:

  • Fmoc-SPPS completed on a solid support (e.g., Rink Amide or Wang resin).

  • Final N-terminal Fmoc group removed.

  • Resin washed thoroughly with Dichloromethane (DCM) and dried under high vacuum for at least 2 hours.

Step 1: Cocktail Preparation
  • In a chemical fume hood, prepare the Optimized Methoxy-Phe Cocktail by combining the following components:

    • 86% Trifluoroacetic acid (TFA)

    • 5% p-Methoxyphenol (w/v equivalent, dissolved directly into the TFA)

    • 4% Ultrapure Water (Milli-Q)

    • 2.5% Triisopropylsilane (TIPS)

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Critical Action: Pre-chill the prepared cocktail to 0°C in an ice bath for 10 minutes prior to use.

    • Causality: The initial generation of carbocations upon TFA addition is highly exothermic. Lowering the initial reaction temperature kinetically favors the trapping of carbocations by highly mobile, small-molecule scavengers (water, EDT) over the sterically hindered electrophilic aromatic substitution on the peptide backbone.

Step 2: Cleavage Reaction
  • Transfer the dried peptidyl-resin to a specialized fritted cleavage vessel or a glass vial with a PTFE-lined cap.

  • Add the pre-chilled cleavage cocktail to the resin. Use a ratio of 10 mL of cocktail per 1 gram of dry resin [2].

  • Gently sparge the mixture with Nitrogen gas for 10 seconds to displace oxygen.

    • Causality: Oxygen displacement prevents the premature oxidation of EDT and safeguards susceptible amino acids (like Met or Cys, if present) from forming sulfoxides.

  • Agitate the mixture gently on an orbital shaker at room temperature (20–25°C) for exactly 2.5 hours .

    • Causality: A 2.5-hour duration ensures the complete removal of stubborn protecting groups (such as Pbf from Arginine) while minimizing prolonged acidic exposure that could lead to late-stage alkylation as the scavenger capacity depletes over time.

Step 3: Precipitation and Isolation
  • Filter the cleavage mixture through a sintered glass funnel into a 50 mL polypropylene centrifuge tube. Wash the remaining resin twice with 1–2 mL of neat TFA and pool the filtrates.

  • Add the pooled filtrate dropwise into 10 volumes of pre-chilled (-20°C) diethyl ether .

    • Causality: Rapid precipitation in cold ether crashes out the polar peptide while keeping the lipophilic scavengers (TIPS, EDT, p-Methoxyphenol) and the cleaved protecting groups soluble in the ether layer[1].

  • Centrifuge the suspension at 4,000 x g for 5 minutes at 4°C. Decant the ether supernatant carefully to avoid disturbing the pellet.

  • Resuspend the peptide pellet in 20 mL of fresh, cold diethyl ether. Vortex thoroughly to wash away residual scavengers. Repeat this centrifugation and washing step three times.

  • Air-dry the final peptide pellet in a fume hood for 30 minutes, then lyophilize from a 50:50 Water/Acetonitrile (0.1% TFA) solution.

Analytical Validation (Self-Validating System)

To confirm the protocol's success and validate the scavenger capacity, analyze the crude lyophilized peptide via LC-MS.

  • Target Mass: Confirm the presence of the expected [M+H]⁺ ion.

  • Impurity Profiling: Specifically extract ion chromatograms (EIC) for +56 Da (t-butylation) and +242 Da (tritylation) mass shifts.

  • Feedback Loop: If +56 Da peaks are observed at higher retention times (indicating increased hydrophobicity from the t-butyl group), the scavenger capacity was exceeded. In subsequent syntheses of this specific sequence, increase the p-Methoxyphenol concentration to 7.5% and TIPS to 3%, reducing the TFA volume accordingly.

References

Sources

Application

Application Note: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine in Structure-Activity Relationship (SAR) Studies

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Executive Summary The optimization of peptide-based therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals

Executive Summary

The optimization of peptide-based therapeutics often requires the incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as rapid proteolytic cleavage and poor target selectivity. N-Fmoc-2-methoxy-4-chloro-L-phenylalanine (CAS: 2350819-06-4) is a highly specialized building block designed for solid-phase peptide synthesis (SPPS). By introducing both an electron-withdrawing chloro group and an electron-donating methoxy group onto the phenylalanine core, this unnatural amino acid provides a unique dual-electrostatic profile[1]. This guide details the structural rationale, SPPS incorporation strategies, and validation protocols for utilizing this compound in advanced SAR studies.

Structural Rationale in SAR Design

The simultaneous substitution of the ortho (2-position) and para (4-position) sites on the phenylalanine aromatic ring creates a synergistic effect that modulates both the pharmacodynamics and pharmacokinetics of the resulting peptide.

  • The 4-Chloro Substitution (Metabolic & Binding Optimization): The para-chloro group serves two primary functions. First, it acts as a metabolic shield, blocking Cytochrome P450-mediated aromatic oxidation, which is a common degradation pathway for native phenylalanine residues. Second, the electronegative chlorine atom creates a highly localized region of positive electrostatic potential (a σ -hole) opposite the C–Cl bond, enabling highly directional halogen bonding with Lewis bases (e.g., backbone carbonyls) in the target protein's binding pocket[1].

  • The 2-Methoxy Substitution (Conformational & Electronic Control): The ortho-methoxy group introduces significant steric bulk in close proximity to the peptide backbone. This steric clash severely restricts the rotation around the Cα​−Cβ​ bond ( χ1​ dihedral angle), locking the side chain into a predefined orientation. This "conformational lock" reduces the entropic penalty upon target binding. Furthermore, the oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor, while its electron-donating nature offsets the electron-withdrawing effect of the chloro group, creating a versatile multipolar interaction surface[1].

SAR_Logic Core 2-Methoxy-4-Chloro-L-Phe Sub1 4-Chloro Group (Electron-Withdrawing) Core->Sub1 Sub2 2-Methoxy Group (Electron-Donating) Core->Sub2 Effect1 Halogen Bonding (σ-hole interactions) Sub1->Effect1 Effect2 Metabolic Shielding (Blocks para-oxidation) Sub1->Effect2 Effect3 Conformational Lock (χ1 angle restriction) Sub2->Effect3 Effect4 H-Bond Acceptor (Target interaction) Sub2->Effect4 Outcome1 Increased Target Affinity & Selectivity Effect1->Outcome1 Outcome2 Enhanced In Vivo Half-Life Effect2->Outcome2 Effect3->Outcome1 Effect4->Outcome1

Caption: Logical SAR pathways mapping structural substitutions to pharmacological outcomes.

Physicochemical Properties

Understanding the physicochemical properties of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is critical for optimizing coupling conditions and predicting the lipophilicity of the final peptide.

PropertyValue / Description
CAS Number 2350819-06-4
Molecular Formula C25​H22​ClNO5​
Molecular Weight 451.9 g/mol
Stereochemistry L-enantiomer (S-configuration)
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)
Physical Form Solid powder
Solubility Soluble in DMF, NMP, DMSO; Insoluble in aqueous buffers

Experimental Protocol: Optimized Fmoc-SPPS Workflow

Due to the steric hindrance introduced by the ortho-methoxy group, standard coupling reagents (e.g., DIC/HOBt) often result in incomplete amide bond formation. The following protocol utilizes HATU, a highly reactive uronium-based coupling reagent, to overcome this activation barrier.

Materials Required
  • Peptidyl-resin (e.g., Rink Amide AM resin)

  • N-Fmoc-2-methoxy-4-chloro-L-phenylalanine (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Dimethylformamide (DMF, peptide synthesis grade)

  • 20% Piperidine in DMF (v/v)

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Action: Suspend the peptidyl-resin in DMF and agitate gently for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the accessibility of the resin-bound N-terminal amines to incoming reagents.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

    • Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm to quantify Fmoc removal and ensure complete unmasking of the N-terminus.

  • Amino Acid Pre-Activation:

    • Action: Dissolve N-Fmoc-2-methoxy-4-chloro-L-phenylalanine (3.0 eq) and HATU (2.9 eq) in a minimum volume of DMF. Add DIPEA (6.0 eq) and incubate for 2 minutes.

    • Causality: HATU rapidly forms a highly reactive 7-aza-OBt ester intermediate. The slight excess of amino acid relative to HATU (3.0 vs 2.9 eq) prevents the capping of the resin by unreacted uronium species.

  • Coupling Reaction:

    • Action: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

    • Causality: The extended 2-hour coupling time (compared to standard 30-45 minute cycles) is strictly required to compensate for the reduced nucleophilic attack kinetics caused by the bulky ortho-methoxy group.

  • Coupling Validation (Kaiser Test):

    • Action: Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

    • Self-Validation: A yellow/colorless result indicates complete coupling. A blue result indicates unreacted primary amines, necessitating a second coupling cycle (double coupling) using a different chemistry (e.g., DIC/Oxyma Pure) to prevent sequence truncation.

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Activation Pre-activation of Fmoc-2-OMe-4-Cl-Phe (HATU/DIPEA) Resin->Activation Add Activated AA Coupling Coupling Reaction (Extended time: 2 hrs) Activation->Coupling Washing1 DMF Washing (5 x 1 min) Coupling->Washing1 Remove Excess Kaiser Kaiser Test (Validation) Washing1->Kaiser Check Coupling Kaiser->Coupling If Positive (Incomplete) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser->Deprotection If Negative (Complete)

Caption: Optimized Fmoc-SPPS workflow for sterically hindered unnatural amino acids.

Experimental Protocol: Proteolytic Stability Assay

To validate the metabolic shielding provided by the 2-methoxy-4-chloro substitution, the synthesized peptide must be evaluated against native sequences in a biological matrix.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 25% (v/v) human serum solution in 0.1 M PBS (pH 7.4). Pre-incubate the matrix at 37°C for 15 minutes to equilibrate protease activity.

  • Reaction Initiation: Spike the purified peptide (dissolved in a minimal amount of DMSO) into the serum matrix to achieve a final peptide concentration of 10 µM (final DMSO concentration < 1%).

  • Time-Course Sampling & Quenching:

    • Action: At predefined time points (t = 0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots of the reaction mixture.

    • Action: Immediately transfer the aliquot into 50 µL of ice-cold quenching buffer (50% Acetonitrile / 50% Methanol containing 1% Formic Acid).

    • Causality: The high concentration of organic solvents instantly denatures serum proteases, halting degradation. The formic acid ensures the peptide remains protonated and soluble for subsequent mass spectrometry.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Carefully transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Quantify the area under the curve (AUC) of the intact peptide mass peak. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model: N(t)=N0​e−kt .

Quantitative Data Summary (Representative SAR Outcomes)

The following table illustrates typical SAR improvements observed when substituting a native Phenylalanine residue with 2-methoxy-4-chloro-L-phenylalanine in a bioactive peptide core.

Peptide VariantSequence ModificationHuman Serum Half-Life ( t1/2​ )Relative Binding Affinity ( Kd​ )Target Selectivity Index
Native Peptide Native L-Phe at Position X1.2 Hours45.0 nM1.0x (Baseline)
Modified Peptide A 4-Chloro-L-Phe at Position X4.8 Hours18.5 nM3.5x
Modified Peptide B 2-Methoxy-4-Chloro-L-Phe> 24.0 Hours 4.2 nM 12.0x

Note: The combined substitution (Modified Peptide B) demonstrates a synergistic enhancement. The chloro group drives metabolic stability, while the methoxy-induced conformational lock pre-organizes the side chain, drastically lowering the Kd​ [1].

References

  • RSC Publishing. "Parallels between the chloro and methoxy groups for potency optimization". RSC Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SPPS for N-Fmoc-2-methoxy-4-chloro-L-phenylalanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams struggling with the incorporation of highly modified, unnatural amino acids into their peptide sequences.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams struggling with the incorporation of highly modified, unnatural amino acids into their peptide sequences. N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is a notoriously difficult building block in Solid-Phase Peptide Synthesis (SPPS).

This guide is designed to dissect the chemical causality behind your low coupling yields and provide field-proven, self-validating protocols to ensure successful peptide assembly.

Diagnostic Workflow for Hindered Couplings

Before altering your chemistry, follow this logical progression to identify and resolve the kinetic bottlenecks in your synthesis.

Workflow N1 Low Coupling Yield (Kaiser Positive) N2 Assess Reagents N1->N2 N3 Using DIC/Oxyma? N2->N3 N4 Switch to HATU or COMU N3->N4 Yes N5 Assess Thermodynamics N3->N5 No N4->N5 N6 Room Temp Synthesis? N5->N6 N7 Apply Microwave (75°C) N6->N7 Yes N8 Double Coupling Strategy N6->N8 No N7->N8 N9 Successful Coupling (Kaiser Negative) N8->N9

Diagnostic workflow for optimizing sterically hindered Fmoc-amino acid couplings.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why is N-Fmoc-2-methoxy-4-chloro-L-phenylalanine failing to couple using my standard protocol?

A: The root cause is severe steric hindrance driven by the ortho-substitution on the phenyl ring. The 2-methoxy group is situated in immediate spatial proximity to the alpha-carbon and the activated carboxylate. When the nucleophilic amine from the resin-bound peptide attempts to attack the electrophilic carbonyl carbon, the bulky methoxy group physically obstructs the Bürgi-Dunitz trajectory[1]. While the 4-chloro group exerts an inductive electron-withdrawing effect that theoretically increases carbonyl electrophilicity, the massive steric shield of the ortho-methoxy group dominates the reaction kinetics, drastically reducing the coupling rate.

Q2: My standard DIC/Oxyma protocol yields less than 40%. Which coupling reagents should I switch to?

A: Standard carbodiimide chemistry is kinetically unfavorable for highly sterically hindered substrates. You must transition to premium uronium/aminium salts, specifically HATU or COMU [2],[3].

  • HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The nitrogen at the 7-position forms a critical hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating the coupling despite the steric barrier[2].

  • COMU is a morpholino-based uronium salt that offers comparable reactivity to HATU but is less hazardous and allows for visual reaction monitoring via color change[3].

Q3: How does Microwave-Assisted SPPS (MA-SPPS) solve this issue?

A: MA-SPPS utilizes microwave energy to rapidly and uniformly heat the reaction mixture, typically to 75°C[1]. This elevated thermal energy directly overcomes the high activation energy barrier imposed by the ortho-methoxy steric clash. Furthermore, the sustained heat disrupts inter-chain hydrogen bonding and β-sheet aggregation on the solid support, maximizing the physical accessibility of the terminal amine[4].

Quantitative Data Summary

The following table synthesizes the expected coupling efficiencies of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine under various kinetic and thermodynamic conditions.

Coupling StrategyReagent SystemTemperatureDurationExpected Yield
Standard Batch DIC / Oxyma25°C60 min< 40%
Extended Batch DIC / Oxyma25°C120 min~ 55%
High-Efficiency Batch HATU / DIPEA25°C2 x 45 min (Double)~ 85%
Microwave-Assisted COMU / DIPEA75°C15 min> 95%

Step-by-Step Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next synthesis cycle until the validation step confirms success.

Protocol A: High-Efficiency Double Coupling (Room Temperature)

Use this protocol if you do not have access to a microwave peptide synthesizer.

  • Resin Deprotection & Validation: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes.

    • Self-Validation: Perform a Kaiser test on a few resin beads. A dark blue color confirms complete Fmoc removal and the presence of free primary amines.

  • Pre-Activation (Critical Step): In a separate vial, dissolve 4.0 equivalents of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine and 3.9 equivalents of HATU in a minimal volume of anhydrous DMF.

    • Causality: Using a slight substoichiometric amount of HATU (3.9 eq vs 4.0 eq amino acid) ensures no unreacted uronium species remain in solution, which would otherwise irreversibly cap the free amines on your resin via guanidinylation.

  • Base Addition: Add 8.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the pre-activation vial. Allow the mixture to activate for exactly 2 minutes.

  • First Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 45 minutes. Drain and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Repeat Steps 2 through 4 using a fresh batch of activated reagents.

  • Final Validation: Perform a Kaiser test. The beads must remain colorless/yellow. If a slight blue hue persists, cap the unreacted sequences with acetic anhydride/pyridine before proceeding to avoid deletion peptides.

Protocol B: Microwave-Assisted SPPS (MA-SPPS)

The optimal method for sterically hindered unnatural amino acids.

  • Setup: Transfer the deprotected resin to a microwave-safe SPPS reaction vessel.

  • Reagent Preparation: Add 5.0 equivalents of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine, 5.0 equivalents of COMU, and 10.0 equivalents of DIPEA in DMF directly to the vessel.

  • Microwave Irradiation: Apply microwave heating to maintain a uniform temperature of 75°C for 15 minutes with continuous agitation.

    • Causality: The intense thermal energy bypasses the steric bulk of the ortho-methoxy group while simultaneously preventing peptide chain aggregation[1],[4].

  • Wash and Validate: Drain the reaction mixture and wash the resin with DMF (4 x 1 min) while still warm. Perform a Kaiser test to confirm quantitative coupling (colorless/yellow beads).

References

  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Vapourtec.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

Sources

Optimization

Technical Support Center: Improving Solubility of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine

Prepared by: Senior Application Scientist, Peptide Synthesis Division This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility challenges encountered with N-Fmoc-2-methoxy-4-chloro-L-phenylalanine in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), two of the most common solvents in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is N-Fmoc-2-methoxy-4-chloro-L-phenylalanine particularly difficult to dissolve?

A1: The poor solubility of this modified amino acid stems from a combination of its structural features. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the substituted phenyl ring, creates a molecule with significant non-polar character. This structure promotes strong intermolecular interactions, such as hydrophobic interactions and π-π stacking between the aromatic rings, leading to the formation of aggregates.[1][2] These aggregates are often more stable than the solvated individual molecules, resulting in low solubility.[3]

Q2: I am having trouble dissolving the reagent. What is the very first thing I should check?

A2: Before attempting more advanced dissolution techniques, verify the quality of your solvent. Both DMF and NMP are susceptible to degradation. DMF can break down over time to form small amounts of dimethylamine and formic acid.[4][5] Dimethylamine, being a base, can cause premature cleavage of the Fmoc group, while other impurities can interfere with solubility and subsequent coupling reactions.[5] Always use fresh, high-purity, peptide-synthesis-grade solvents with low water content for the best results.[2]

Q3: My reagent won't dissolve with simple vortexing. What is the next logical step?

A3: If standard mixing at ambient temperature is insufficient, the next steps involve physically disrupting the intermolecular forces that cause aggregation. The two most effective and commonly used methods are sonication and gentle warming. These techniques introduce energy into the system to break up solid particles and aggregates, facilitating solvation.[1][2] It is recommended to first try sonication before proceeding to heating.

Q4: Are there risks associated with using sonication or gentle heating?

A4: Yes, the primary risk is the degradation of the Fmoc protecting group. While known for its base-lability, the Fmoc group can also be cleaved by excessive heat.[1] It is critical to control the temperature during both sonication and warming steps. The temperature of the solution should not exceed 40°C.[1][2] Prolonged or high-power sonication can generate significant heat, so using a temperature-controlled sonicator bath and sonicating in short bursts is highly recommended.[1][2]

Q5: Should I use DMF or NMP? Does it make a difference?

A5: The choice between DMF and NMP can significantly impact solubility. NMP is generally considered a stronger and more polar solvent than DMF, often proving more effective at dissolving difficult or hydrophobic Fmoc-amino acids.[2][4][6] However, some studies have reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[4] For a challenging reagent like N-Fmoc-2-methoxy-4-chloro-L-phenylalanine, starting with NMP may be advantageous.

Solvent Comparison: DMF vs. NMP for Difficult Amino Acids
FeatureN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Solvating Power Good, but can be insufficient for highly aggregated or hydrophobic Fmoc-amino acids.[6]Excellent; generally superior to DMF for solvating difficult peptide sequences and amino acids.[2][4]
Stability Can degrade to dimethylamine and formic acid, especially during prolonged storage.[4][5]Generally more stable, but may cause slightly faster decomposition of dissolved Fmoc-amino acids over time.[4]
Common Use A very common and cost-effective solvent for standard SPPS.[4]Often the solvent of choice for complex, hydrophobic, or aggregation-prone sequences.[4][6]
Considerations Always use fresh, high-purity, amine-free grade. Degradation products can cause unwanted Fmoc-deprotection.[5]Higher cost than DMF but often provides better results, preventing failed syntheses due to insolubility.

Troubleshooting Workflow and Experimental Protocols

When initial dissolution attempts fail, a systematic approach is necessary to achieve a clear, homogenous solution ready for coupling. The following workflow provides a logical sequence of interventions.

G cluster_0 start Start: Weigh Reagent & Add Solvent protocol1 Protocol 1: Standard Dissolution (Vortex/Stir at RT for 5-10 min) start->protocol1 check1 Is Solution Clear? protocol1->check1 protocol2 Protocol 2: Sonication (Monitor Temp < 40°C) check1->protocol2 No end_success Success: Proceed to Coupling check1->end_success Yes check2 Is Solution Clear? protocol2->check2 protocol3 Protocol 3: Gentle Warming (Stir at 30-40°C) check2->protocol3 No check2->end_success Yes check3 Is Solution Clear? protocol3->check3 check3->end_success Yes end_fail Re-evaluate: 1. Switch to NMP if using DMF. 2. Consider co-solvents (e.g., DMSO). 3. Check reagent purity. check3->end_fail No

Caption: Troubleshooting workflow for dissolving N-Fmoc-2-methoxy-4-chloro-L-phenylalanine.

Protocol 1: Standard Dissolution at Ambient Temperature

This protocol serves as the baseline method for dissolving the amino acid derivative.

  • Preparation: Weigh the required amount of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine into a clean, dry, appropriate-sized glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, peptide-grade DMF or NMP to achieve the desired concentration (e.g., 0.4 M).[7][8]

  • Mixing: Cap the vial securely and vortex or stir the mixture vigorously for 5-10 minutes at room temperature.

  • Inspection: Visually inspect the solution against a dark background to ensure no solid particles remain. If the solution is not perfectly clear, proceed to Protocol 2.

Protocol 2: Dissolution Using Sonication

Sonication is a highly effective method for breaking up aggregates of poorly soluble compounds.[1]

  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Sonication: Place the vial into a sonicator bath containing water at room temperature. To prevent overheating, ensure the water level is adequate and consider using a bath with temperature control.

  • Procedure: Sonicate in short bursts of 2-5 minutes.[2] After each burst, remove the vial and visually inspect the solution. Gently swirl the vial.

  • Temperature Monitoring: Crucially, monitor the temperature of the sonicator bath and the vial itself. Ensure the temperature does not exceed 40°C to prevent thermal degradation of the Fmoc group.[2]

  • Completion: Continue this process until the compound is fully dissolved. Once clear, the solution can be used immediately in your coupling reaction. If solids persist, proceed to Protocol 3.

Protocol 3: Dissolution Using Gentle Warming

Gentle, controlled heating can provide the additional energy needed for complete dissolution.

  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Heating Setup: Place the vial on a calibrated heating block or in a water bath pre-heated to 30-40°C.[1][2] Place a small magnetic stir bar in the vial for continuous mixing.

  • Procedure: Stir the solution while gently warming. Maintain the temperature strictly within the 30-40°C range.

  • Inspection: Continue to stir and warm until all solid material has dissolved.

  • Cooling: Once the solution is clear, remove it from the heat source and allow it to cool to room temperature before adding it to the reaction vessel for coupling. This is important to prevent unwanted side reactions on the resin.

References

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces. Available at: [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Center for Biotechnology Information. Available at: [Link]

  • 4-Chloro-L-phenylalanine, N-FMOC protected. ChemBK. Available at: [Link]

  • Regeneration of aged DMF for use in solid-phase peptide synthesis. National Center for Biotechnology Information. Available at: [Link]

  • An effective organic solvent system for the dissolution of amino acids. National Center for Biotechnology Information. Available at: [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]

  • (s)-n-Fmoc-4-chlorophenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. Available at: [Link]

  • A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Chiral Purity Analysis of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine: A Comparative Guide

Executive Summary In solid-phase peptide synthesis (SPPS), the enantiomeric purity of building blocks directly dictates the yield and therapeutic viability of the final peptide. N-Fmoc-2-methoxy-4-chloro-L-phenylalanine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the enantiomeric purity of building blocks directly dictates the yield and therapeutic viability of the final peptide. N-Fmoc-2-methoxy-4-chloro-L-phenylalanine (CAS: 2350819-06-4) is a highly functionalized, non-natural amino acid derivative used to introduce steric bulk and specific dipole interactions into peptide sequences[1]. Because the formation of diastereomeric peptide impurities can severely complicate downstream purification, verifying that the chiral purity of this building block exceeds 99.5% enantiomeric excess (ee) is a critical quality control step.

This guide provides an authoritative comparison of the three primary analytical modalities used for its chiral resolution: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE). By examining the causality behind stationary phase selection and mobile phase chemistry, this guide equips analytical scientists with self-validating protocols for robust method development.

Structural Analysis & Causality in Method Selection

To develop an effective chiral separation method, one must first deconstruct the analyte's structural features and understand how they interact with chiral stationary phases (CSPs)[2]. N-Fmoc-2-methoxy-4-chloro-L-phenylalanine presents three distinct interactive domains:

  • The Fmoc Protecting Group: This bulky, fused-ring system is highly hydrophobic and provides strong π−π electron donor/acceptor interactions. It also imparts excellent UV absorbance (typically monitored at 220 nm or 265 nm) and fluorescence capabilities[3].

  • The Free Carboxylic Acid: With a pKa of approximately 2.5, this moiety acts as a strong hydrogen-bond donor and acceptor. Causality note: If the mobile phase pH is not maintained below this pKa using acidic additives (e.g., Trifluoroacetic acid or Formic acid), the molecule will partially ionize, leading to multiple retention states and severe peak tailing[2].

  • The 2-Methoxy-4-Chloro-Phenyl Ring: The methoxy group introduces steric hindrance and dipole moments, while the chlorine atom enables halogen bonding. These features make the molecule highly amenable to separation on derivatized polysaccharide CSPs, which possess deep chiral cavities[4].

ChiralRecognition Molecule N-Fmoc-2-methoxy- 4-chloro-L-phenylalanine Sub1 Fmoc Group (π-π Interactions) Molecule->Sub1 Sub2 Carboxylic Acid (Hydrogen Bonding) Molecule->Sub2 Sub3 Substituted Phenyl Ring (Steric & Halogen Bonding) Molecule->Sub3 CSP Polysaccharide CSP (e.g., Cellulose-2) Sub1->CSP  π-π stacking Sub2->CSP  H-bond donor/acceptor Sub3->CSP  Steric fit in chiral cavity

Figure 1: Three-point chiral recognition model for Fmoc-amino acid derivatives on polysaccharide CSPs.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for N-Fmoc-2-methoxy-4-chloro-L-phenylalanine, laboratories must balance resolution, throughput, and environmental impact.

A. Reversed-Phase Chiral HPLC (RP-HPLC)

RP-HPLC using polysaccharide-based CSPs (e.g., Lux Cellulose-2 or Chiralpak AD-H) is the traditional workhorse for Fmoc-amino acids[2]. The use of Acetonitrile (ACN) or Methanol (MeOH) combined with 0.1% Trifluoroacetic acid (TFA) provides excellent baseline resolution ( Rs​>1.5 )[5].

  • Advantage: High reproducibility and ubiquitous instrument availability.

  • Limitation: Longer run times (15–25 minutes) and higher organic solvent consumption[6].

B. Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO2​ blended with a polar modifier (e.g., MeOH with Formic Acid). Because supercritical CO2​ possesses gas-like diffusivity and liquid-like density, it allows for flow rates 3 to 5 times higher than HPLC without exceeding column pressure limits[6].

  • Advantage: Ultra-fast separations (< 5 minutes), sharper peaks, and "green" chemistry (drastically reduced solvent waste)[6][7].

  • Limitation: Requires specialized SFC instrumentation and back-pressure regulators.

C. Chiral Capillary Electrophoresis (CE)

CE separates enantiomers based on their differential electrophoretic mobilities when complexed with a chiral selector, typically β -cyclodextrin ( β -CD) added to the background electrolyte[8][9].

  • Advantage: Extremely high theoretical plate counts and minimal sample/solvent consumption[3].

  • Limitation: Lower concentration sensitivity due to the short optical path length of the capillary, though this can be mitigated using UV-excited fluorescence detection[3].

Quantitative Performance Comparison
ParameterRP-HPLC (Polysaccharide CSP)SFC (Polysaccharide CSP)Chiral CE ( β -Cyclodextrin)
Typical Analysis Time 15 – 25 minutes3 – 7 minutes10 – 20 minutes
Resolution ( Rs​ ) High (1.5 – 3.0)Very High (2.0 – 4.0)Moderate to High (1.0 – 2.5)
Sensitivity (LOD) ~0.05% area~0.05% area~0.5% area (UV) / ~0.01% (Fluorescence)
Solvent Consumption High (~20 mL/run)Low (~2 mL modifier/run)Ultra-Low (< 0.1 mL/run)
Primary Mechanism Steric fit, H-bonding, π−π Steric fit, H-bonding, π−π Host-guest inclusion complexation

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria (e.g., resolution, tailing factor) must be met before sample analysis.

Workflow Start Sample Prep: 2 mg/mL in MeOH/ACN Screening Primary Screening (Cellulose-1, 2, 3, 4 CSPs) Start->Screening MobilePhase Select Mobile Phase (0.1% TFA in ACN/H2O vs. MeOH/H2O) Screening->MobilePhase Decision Baseline Resolution (Rs > 1.5)? MobilePhase->Decision Optimize Optimize: Adjust Modifier % or Change Additive to Formic Acid Decision->Optimize No Validate Method Validation (LOD, LOQ, Linearity, Robustness) Decision->Validate Yes Optimize->Decision Re-test

Figure 2: Systematic method development workflow for chiral purity analysis of Fmoc-amino acids.

Protocol 1: RP-HPLC Method for Routine QA/QC

This method prioritizes robustness and utilizes standard LC equipment[2][5].

1. Reagent & Sample Preparation:

  • Diluent: Methanol (HPLC Grade).

  • Sample Solution: Dissolve N-Fmoc-2-methoxy-4-chloro-L-phenylalanine to a concentration of 2.0 mg/mL in diluent. Spike with 0.5% of the D-enantiomer (if available) to serve as a resolution standard.

  • Mobile Phase: Prepare a 40:60 (v/v) mixture of Acetonitrile and Water. Add 0.1% (v/v) Trifluoroacetic acid (TFA). Causality: TFA is mandatory to suppress the ionization of the carboxylic acid, ensuring a single retention mechanism and sharp peaks[2].

2. Chromatographic Conditions:

  • Column: Lux Cellulose-2 (tris(3-chloro-4-methylphenylcarbamate)), 250×4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25∘C (Ambient).

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm and 265 nm.

3. System Suitability & Execution:

  • Inject the resolution standard. The D-enantiomer typically elutes first on Cellulose-2 under RP conditions[2].

  • Verify that the resolution ( Rs​ ) between the D and L peaks is ≥1.5 .

  • Verify that the tailing factor for the main L-peak is ≤1.5 .

Protocol 2: High-Throughput SFC Method

This method is ideal for high-throughput screening and process analytical technology (PAT)[6][7].

1. Reagent & Sample Preparation:

  • Sample Solution: 2.0 mg/mL in Methanol.

  • Co-solvent (Modifier): Methanol containing 0.1% Formic Acid (FA) and 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Causality: While FA suppresses acid ionization, a trace amount of a volatile base like DEA acts as a displacer, competing for non-specific active sites on the silica support, thereby drastically improving peak shape in SFC[7].

2. Chromatographic Conditions:

  • Column: Chiralpak IC or Lux Cellulose-2, 150×4.6 mm, 3 µm.

  • Mobile Phase: Supercritical CO2​ / Modifier (typically 75:25 to 60:40 isocratic).

  • Flow Rate: 3.0 to 4.0 mL/min.

  • Back Pressure: 120 - 150 bar.

  • Column Temperature: 35∘C

    40∘C .
  • Detection: UV at 265 nm.

Data Interpretation & Troubleshooting

  • Loss of Resolution / Peak Coalescence: If the D and L peaks begin to merge over time, the CSP may be degrading or experiencing sample overload. Solution: Reduce injection volume to 2 µL. If using HPLC, flush the column with 100% Acetonitrile to remove strongly retained lipophilic impurities.

  • Severe Peak Tailing: Tailing in Fmoc-amino acid analysis is almost always linked to unsuppressed secondary interactions. Solution: Verify the concentration of the acidic additive (TFA or FA). In SFC, ensure the modifier contains a balanced acid/base additive ratio (e.g., 0.1% FA / 0.1% DEA) to mask bare silanol groups on the column matrix[7].

  • Elution Order Reversal: Be aware that changing the organic modifier from Acetonitrile to Methanol in RP-HPLC can occasionally cause a reversal in the elution order of the D and L enantiomers due to changes in the hydrogen-bonding network within the chiral cavity[2]. Always confirm peak identity by spiking with a known standard.

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." phenomenex.com. Available at: [Link]

  • PubMed (NIH). "Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact." nih.gov. Available at:[Link]

  • Scientific Research Publishing (SCIRP). "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." scirp.org. Available at: [Link]

  • Phenomenex (via Windows.net). "RP HPLC Enantioseparation of the 19 most common FMOC protected α-amino acids." windows.net. Available at: [Link]

  • ResearchGate. "Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis." researchgate.net. Available at:[Link]

  • Taylor & Francis. "Enantioseparation of amino acids by micellar capillary electrophoresis using binary chiral selectors and determination of D." tandfonline.com. Available at: [Link]

  • PMC (NIH). "Chiral capillary electrophoresis with UV-excited fluorescence detection for the enantioselective analysis of 9-fluorenylmethoxycarbonyl-derivatized amino acids." nih.gov. Available at:[Link]

  • PMC (NIH). "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions." nih.gov. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating Structural Conformation of 2-methoxy-4-chloro-L-phenylalanine Peptides via Circular Dichroism

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhanced stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhanced stability, novel functionality, and improved pharmacokinetic profiles. However, these modifications can induce significant, and often unpredictable, changes to the peptide's secondary structure, which is intrinsically linked to its biological activity. Among these nnAAs, 2-methoxy-4-chloro-L-phenylalanine presents a unique challenge due to the electronic and steric influences of its aromatic substitutions. This guide provides a comprehensive framework for validating the structural conformation of peptides containing this nnAA using circular dichroism (CD) spectroscopy, a powerful, non-destructive technique for analyzing peptide structure in solution.[1][2]

This guide will compare the expected conformational impact of incorporating 2-methoxy-4-chloro-L-phenylalanine against a control peptide containing the natural L-phenylalanine. We will detail the causality behind experimental design, provide step-by-step protocols, and present a comparative analysis of the resulting data.

The Principle and Challenge: Why CD Spectroscopy?

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[2][3] In peptides, the primary sources of chirality contributing to the far-UV CD spectrum (190-250 nm) are the amide bonds of the peptide backbone.[1] The regular, repeating arrangement of these bonds in secondary structures like α-helices and β-sheets gives rise to distinct and characteristic CD spectra.[1][4]

  • α-Helices: Exhibit strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[4][5]

  • β-Sheets: Show a negative band around 218 nm and a positive band around 195 nm.[4][5]

  • Random Coils: Typically display a strong negative band near 200 nm.[6]

The challenge with peptides containing 2-methoxy-4-chloro-L-phenylalanine lies in the aromatic side chain. Aromatic residues themselves are chromophores and can contribute to the CD signal in both the near-UV (250-320 nm) and, more subtly, the far-UV region used for secondary structure analysis.[7][8] The electron-donating methoxy group and the electron-withdrawing chloro group modify the π-π* electronic transitions of the phenyl ring, potentially altering its spectral contribution and complicating direct comparison to peptides with natural aromatic amino acids.[9] Therefore, a direct comparative analysis against a control peptide is not just recommended; it is essential for isolating the specific structural impact of the nnAA.

Experimental Design: A Self-Validating Comparative Study

To accurately assess the conformational impact of 2-methoxy-4-chloro-L-phenylalanine, a comparative study is the most rigorous approach. This involves synthesizing and analyzing two peptides with identical primary sequences, differing only at the position of interest.

  • Control Peptide (Pep-Phe): Contains the natural L-phenylalanine residue.

  • Test Peptide (Pep-ModPhe): Contains the 2-methoxy-4-chloro-L-phenylalanine residue.

This design allows for the direct subtraction of the control spectrum from the test spectrum (after proper normalization), helping to isolate the spectral changes induced by the modified residue.

Workflow for Peptide Conformational Analysis

The following diagram outlines the comprehensive workflow for this comparative study, from initial peptide synthesis to final data interpretation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: CD Data Acquisition cluster_2 Phase 3: Data Analysis P1 Peptide Synthesis (Pep-Phe & Pep-ModPhe) P2 RP-HPLC Purification (>95% Purity) P1->P2 P3 Mass Spectrometry (Identity Confirmation) P2->P3 P4 Accurate Concentration Determination (e.g., UV-Vis) P3->P4 D1 Instrument Setup (N2 Purge, Calibration) P4->D1 Prepared Samples D2 Buffer Blank Measurement D1->D2 D3 Sample Measurement (Pep-Phe) D2->D3 D4 Sample Measurement (Pep-ModPhe) D3->D4 A1 Baseline Subtraction D4->A1 Raw Data A2 Conversion to Molar Ellipticity ([θ]) A1->A2 A3 Comparative Spectral Overlay A2->A3 A4 Secondary Structure Deconvolution A3->A4 Final Conformational Validation Report A4->Final Final Report

Caption: Workflow from peptide synthesis to final analysis.

Detailed Experimental Protocol

Adherence to a meticulous protocol is critical for obtaining high-quality, reproducible CD data.[1]

Peptide Synthesis and Sample Preparation
  • Peptide Synthesis: Synthesize both Pep-Phe and Pep-ModPhe using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: Purify the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity. This is crucial as contaminant peptides will contribute to the CD signal.[10]

  • Identity Confirmation: Confirm the molecular weight of the purified peptides using mass spectrometry.

  • Buffer Selection: Choose a buffer system that is transparent in the far-UV region. A 10 mM sodium phosphate buffer at pH 7.4 is a common and excellent choice.[1] Causality: Avoid buffers containing high concentrations of chloride salts or other components with high absorbance below 220 nm, as this will increase the high tension (HT) voltage of the detector and introduce noise.[1][11]

  • Concentration Determination: Accurately determine the concentration of each peptide stock solution. For peptides containing aromatic residues, UV absorbance at 280 nm can be used, but this may be altered by the nnAA. A more reliable method for both peptides would be a quantitative amino acid analysis or a peptide concentration assay to ensure accuracy for molar ellipticity calculations.[1]

  • Final Sample Preparation: Prepare final peptide solutions for CD analysis at a concentration of 0.1-0.2 mg/mL in the selected buffer.[5] Ensure the sample is free of aggregates by centrifugation or filtration (0.22 µm filter).[1]

CD Spectrometer Setup and Data Acquisition
  • Instrument Purge: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes prior to turning on the lamp.[1][10] Causality: This removes atmospheric oxygen, which absorbs strongly in the far-UV region and generates ozone that can damage optical components.[10]

  • Instrument Parameters: Set the following typical parameters for secondary structure analysis:

    • Wavelength Range: 190 nm to 260 nm[12]

    • Pathlength: 0.1 cm (1 mm) quartz cuvette[1]

    • Bandwidth: 1.0 nm[13]

    • Scan Speed: 50 nm/min[14]

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

    • Temperature: 20°C or 25°C[15]

  • Baseline Measurement: Record a baseline spectrum of the buffer using the same cuvette and acquisition parameters. This is critical and must be subtracted from the sample spectra.[1][13]

  • Sample Measurement: Carefully load the peptide samples (Pep-Phe and Pep-ModPhe) into the cuvette, ensuring no air bubbles are present, and acquire the spectra.

Data Processing and Interpretation

Data Conversion

Raw CD data is typically obtained in millidegrees (mdeg). To compare data across different peptides and experiments, it must be converted to Mean Residue Ellipticity ([θ]), which normalizes for concentration, pathlength, and the number of residues.[1]

The formula for this conversion is: [θ] = (mdeg × MRW) / (10 × c × l) [5]

Where:

  • mdeg is the observed ellipticity.

  • MRW is the Mean Residue Weight (Peptide Molecular Weight / Number of Amino Acids).

  • c is the peptide concentration in g/mL.

  • l is the cuvette pathlength in cm.

Comparative Analysis and Hypothetical Data

The primary analysis involves overlaying the processed spectra of Pep-Phe and Pep-ModPhe. Let's consider a hypothetical 15-amino acid peptide designed to form an α-helix.

Table 1: Hypothetical Comparative CD Data

FeatureControl Peptide (Pep-Phe)Test Peptide (Pep-ModPhe)Interpretation of Difference
[θ] at 222 nm (deg·cm²/dmol)-25,000-18,00028% reduction in signal intensity
[θ] at 208 nm (deg·cm²/dmol)-28,000-21,00025% reduction in signal intensity
[θ] at 192 nm (deg·cm²/dmol)+45,000+35,00022% reduction in signal intensity
222/208 nm Ratio 0.890.86Minor change, suggesting helix is still the dominant form

Interpretation:

In this hypothetical scenario, the CD spectrum of Pep-ModPhe retains the characteristic features of an α-helix (negative bands at 222 and 208 nm, positive band at 192 nm), confirming that the incorporation of the nnAA did not completely abolish the helical structure. However, the significant reduction in the magnitude of the molar ellipticity at all key wavelengths suggests a destabilization or partial disruption of the α-helix . The 2-methoxy and 4-chloro substitutions may introduce steric hindrance or altered electronic interactions that prevent the peptide from adopting the same tightly-packed helical conformation as the control peptide.

Secondary Structure Deconvolution

For a quantitative estimate, the processed CD spectra can be analyzed using deconvolution algorithms like DichroWeb, CDNN, or CONTINLL.[1] These programs fit the experimental spectrum to a linear combination of reference spectra from proteins with known structures.

Table 2: Hypothetical Secondary Structure Deconvolution Results

StructureControl Peptide (Pep-Phe)Test Peptide (Pep-ModPhe)
α-Helix 75%55%
β-Sheet 5%8%
Random Coil 20%37%

These quantitative results support the qualitative interpretation: the incorporation of 2-methoxy-4-chloro-L-phenylalanine led to a significant decrease in α-helical content (from 75% to 55%) and a corresponding increase in random coil structure.

The Logic of CD Signal Generation

The following diagram illustrates the fundamental principle of how a CD signal is generated from the interaction of circularly polarized light with a chiral peptide structure.

CD_Principle cluster_light Light Source cluster_sample Sample Interaction cluster_detector Detection Unpolarized Unpolarized Light LinearPolarizer Linear Polarizer Unpolarized->LinearPolarizer LinearlyPolarized Linearly Polarized Light LinearPolarizer->LinearlyPolarized PEM Photoelastic Modulator (PEM) LinearlyPolarized->PEM CircularlyPolarized Left & Right Circularly Polarized Light (L-CPL, R-CPL) PEM->CircularlyPolarized Peptide Chiral Peptide (e.g., α-Helix) CircularlyPolarized->Peptide Absorbance Differential Absorption (AL ≠ AR) Peptide->Absorbance EllipticalLight Elliptically Polarized Light Absorbance->EllipticalLight Detector Detector EllipticalLight->Detector CD_Signal CD Signal (ΔA = AL - AR) Detector->CD_Signal

Caption: Principle of Circular Dichroism Spectroscopy.

Conclusion and Best Practices

Validating the conformation of peptides containing novel nnAAs like 2-methoxy-4-chloro-L-phenylalanine is a critical step in drug development. Circular dichroism provides a rapid, sensitive, and solution-based method for this assessment.

The key takeaway from this guide is the indispensability of a comparative approach . By analyzing the modified peptide against an identical control containing the natural amino acid, researchers can confidently and accurately attribute spectral changes to the specific structural impact of the non-natural modification. This methodology moves beyond simple structure prediction to provide robust, empirical evidence of a compound's conformational state, ensuring that structure-activity relationship studies are built on a solid foundation.

References

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  • Strickland, E. H. (1974). Aromatic contributions to circular dichroism spectra of proteins. CRC critical reviews in biochemistry. [Link]

  • Keiderling, T. A. (2002). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. PubMed. [Link]

  • Martin, S. R., & Schilstra, M. J. (2008). Circular dichroism of peptides. PubMed. [Link]

  • Chakrabartty, A., Padmanabhan, S., & Baldwin, R. L. (1993). Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities. Stanford University. [Link]

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  • Nagy, G., et al. (2020). How accurate is circular dichroism-based model validation? PMC. [Link]

  • Uray, K., et al. (2020). Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy. J-Stage. [Link]

  • Applied Photophysics. User Manual Chirascan CS/ORD. [Link]

  • Gal-Tanamy, M., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. [Link]

  • Pour, A. F., et al. (2018). Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. PMC. [Link]

  • Liy, F., et al. (2017). Simulating the Electronic Circular Dichroism Spectra of Photoreversible Peptide Conformations. ACS Publications. [Link]

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